2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl 3-cyanobenzoate
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Description
The compound “2-Oxo-2-(p-tolyl)ethyl acetate” is a related compound . It has a molecular weight of 192.21 and is a solid in its physical form . Its IUPAC name is 2-(4-methylphenyl)-2-oxoethyl acetate .
Synthesis Analysis
While specific synthesis information for “2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl 3-cyanobenzoate” is not available, a related compound “2,2-Bis(phenylselanyl)-1-(p-tolyl)vinyl 2-Oxo-2-(p-tolyl)acetate” was synthesized via the reaction of p-tolylacetylene with diphenyl diselenide and benzoyl peroxide in benzene under atmospheric conditions .Molecular Structure Analysis
The InChI code for “2-Oxo-2-(p-tolyl)ethyl acetate” is 1S/C11H12O3/c1-8-3-5-10(6-4-8)11(13)7-14-9(2)12/h3-6H,7H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Oxo-2-(p-tolyl)ethyl acetate” include a molecular weight of 192.21, and it is a solid in its physical form .Scientific Research Applications
Novel Synthesis Techniques
Research by El‐Faham et al. (2013) explored OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive in the carbodiimide (DIC) approach for synthesizing α-ketoamide derivatives, demonstrating superior purity and yield compared to traditional methods. This study's focus on α-ketoamide derivatives, which share functional group similarities with 2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl 3-cyanobenzoate, indicates the potential for innovative synthesis methods that could apply to a wide range of related compounds (El‐Faham et al., 2013).
Heterocyclic Compound Synthesis
Shimizu et al. (2009) described a waste-free synthesis of condensed heterocyclic compounds through rhodium-catalyzed oxidative coupling. This method's efficiency and environmental friendliness in synthesizing isocoumarin derivatives from similar precursors suggest potential applications for synthesizing compounds like 2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl 3-cyanobenzoate, offering insights into green chemistry approaches for complex organic syntheses (Shimizu et al., 2009).
Catalytic Activity and Ligand Synthesis
Kudyakova et al. (2009) investigated the synthesis and complexing ability of certain benzoic acids as new O,N,O-tridentate ligands capable of forming nickel(ii) and copper(ii) complexes. This study showcases the versatility of benzoic acid derivatives in forming metal complexes, hinting at potential applications for related compounds in catalysis or as ligands in metal-organic frameworks (Kudyakova et al., 2009).
Green Chemistry Approaches
Wang et al. (2017) developed an external oxidant-free intramolecular dehydrogenative C–S cross-coupling method under electrolytic conditions for synthesizing 2-aminobenzothiazoles. This approach emphasizes sustainable chemistry practices, potentially relevant for synthesizing structurally related compounds like 2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl 3-cyanobenzoate, underscoring the importance of green chemistry in modern synthetic methodologies (Wang et al., 2017).
properties
IUPAC Name |
[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 3-cyanobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-6-8-16(9-7-13)14(2)21-18(22)12-24-19(23)17-5-3-4-15(10-17)11-20/h3-10,14H,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBLCDHQRNZOII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 3-cyanobenzoate |
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